molecular formula C5H9N3 B1213489 Histamine CAS No. 51-45-6

Histamine

Cat. No.: B1213489
CAS No.: 51-45-6
M. Wt: 111.15 g/mol
InChI Key: NTYJJOPFIAHURM-UHFFFAOYSA-N
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Mechanism of Action

Histamine is an organic nitrogenous compound that plays a crucial role in local immune responses, regulates physiological functions in the gut, and acts as a neurotransmitter for the brain, spinal cord, and uterus .

Target of Action

This compound primarily targets the this compound receptors H1, H2, H3, and H4 . These receptors are G-protein coupled receptors that are differentially expressed and couple to different second messenger systems, resulting in context-specific effects in response to this compound release .

Mode of Action

This compound interacts with its targets by binding to the this compound receptors. This action is mediated by both H1 and H2 receptors . This compound acts directly on the blood vessels to dilate arteries and capillaries . It also has a direct stimulant action on smooth muscle, producing contraction if H1-receptors are activated, or mostly relaxation if H2-receptors are activated .

Biochemical Pathways

This compound is produced through the enzymatic decarboxylation of the amino acid L-histidine by the enzyme histidine decarboxylase . This compound metabolism conforms to a very complex network that connects many metabolic processes important for homeostasis, including nitrogen and energy metabolism . This compound also plays a role in the modulation of angiogenesis-mediated processes .

Pharmacokinetics

This compound is produced as part of the local immune response to invading bodies and triggers inflammation .

Result of Action

The action of this compound results in a variety of physiological effects. It stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . It also increases the permeability of the capillaries to white blood cells and some proteins, allowing them to engage pathogens in the infected tissues . Furthermore, this compound plays a central role as a mediator of itching .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of this compound neurons is essential for normal wakefulness, especially at specific circadian phases . Reducing activity in these neurons can produce sedation . The number of this compound neurons is increased in narcolepsy, but whether this affects brain levels of this compound is controversial .

Biochemical Analysis

Biochemical Properties

Histamine is involved in several biochemical reactions, primarily through its interaction with four types of this compound receptors: H1, H2, H3, and H4 . These receptors are G-protein-coupled receptors that mediate different physiological responses. For instance, H1 receptors are involved in allergic reactions and smooth muscle contraction, while H2 receptors regulate gastric acid secretion . This compound also interacts with enzymes such as this compound-N-methyltransferase and diamine oxidase, which are responsible for its metabolism .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, this compound increases vascular permeability and promotes the migration of white blood cells to sites of infection or injury . In the gastrointestinal tract, this compound stimulates the secretion of gastric acid by parietal cells . This compound also acts as a neurotransmitter in the central nervous system, influencing wakefulness, appetite, and cognitive functions . Additionally, this compound can modulate gene expression and cell signaling pathways, impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to its receptors, which triggers a cascade of intracellular signaling events . For example, the binding of this compound to H1 receptors activates phospholipase C, leading to the production of inositol triphosphate and diacylglycerol, which in turn increase intracellular calcium levels . This signaling pathway results in smooth muscle contraction and increased vascular permeability . This compound binding to H2 receptors activates adenylate cyclase, increasing cyclic AMP levels and stimulating gastric acid secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is a short-acting compound, and its effects are typically transient . Prolonged exposure to this compound can lead to receptor desensitization and downregulation . This compound is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as this compound-N-methyltransferase and diamine oxidase . Long-term studies have shown that chronic exposure to this compound can result in sustained changes in cellular function and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low doses of this compound can cause mild physiological responses, such as increased gastric acid secretion and mild vasodilation . Higher doses can lead to more pronounced effects, including severe allergic reactions, bronchoconstriction, and hypotension . Toxic effects of this compound at very high doses include cardiovascular collapse and anaphylactic shock . These dose-dependent effects highlight the importance of carefully regulating this compound levels in therapeutic settings .

Metabolic Pathways

This compound is metabolized through two primary pathways: methylation and oxidative deamination . This compound-N-methyltransferase catalyzes the methylation of this compound to form N-methylthis compound, which is less biologically active . Diamine oxidase catalyzes the oxidative deamination of this compound to produce imidazole acetaldehyde and ammonia . These metabolic pathways are crucial for regulating this compound levels and preventing excessive this compound accumulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . In the central nervous system, this compound is transported by organic cation transporters and plasma membrane monoamine transporters . These transporters facilitate the uptake and clearance of this compound from synaptic clefts, ensuring proper neurotransmitter function . In peripheral tissues, this compound is distributed through the bloodstream and can bind to specific receptors on target cells .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on the cell type . In mast cells and basophils, this compound is stored in granules and released upon activation . In neurons, this compound is localized in synaptic vesicles and released into synapses in response to neuronal activity . The subcellular localization of this compound is critical for its function, as it ensures that this compound is available for rapid release and action when needed .

Preparation Methods

Histamine is synthesized through the decarboxylation of the amino acid histidine, a reaction catalyzed by the enzyme L-histidine decarboxylase . This reaction can be represented as follows:

HistidineL-histidine decarboxylaseThis compound+CO2\text{Histidine} \xrightarrow{\text{L-histidine decarboxylase}} \text{this compound} + \text{CO}_2 HistidineL-histidine decarboxylase​this compound+CO2​

In industrial settings, this compound is often produced by fermenting histidine-rich substrates using microorganisms that express histidine decarboxylase . The reaction conditions typically involve maintaining an optimal pH and temperature to maximize enzyme activity.

Chemical Reactions Analysis

Histamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to imidazole acetaldehyde by diamine oxidase.

    Methylation: this compound can be methylated by this compound N-methyltransferase to form N-methylthis compound.

    Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.

Common reagents and conditions used in these reactions include oxidizing agents like diamine oxidase and methylating agents like this compound N-methyltransferase . Major products formed from these reactions include imidazole acetaldehyde and N-methylthis compound.

Scientific Research Applications

Comparison with Similar Compounds

Histamine is unique due to its dual role as a neurotransmitter and an immune mediator. Similar compounds include:

This compound’s ability to act on multiple receptor types and its involvement in both central and peripheral physiological processes make it distinct from these other compounds.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYJJOPFIAHURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023125
Record name Histamine
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Molecular Weight

111.15 g/mol
Source PubChem
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Physical Description

Solid
Record name Histamine
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Boiling Point

209-210 °C @ 18 MM HG
Record name HISTAMINE
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Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER
Record name SID8139979
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name HISTAMINE
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Mechanism of Action

Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H 1- and H 2-receptors. Capillary dilatation may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity. Increased capillary permeability accompanies capillary dilatation, producing an outward passage of plasma protein and fluid into the extracellular spaces, an increase in lymph flow and protein content, and the formation of edema. In addition, histamine has a direct stimulant action on smooth muscle, producing contraction if H 1-receptors are activated, or mostly relaxation if H 2-receptors are activated. Also in humans, the stimulant effect of histamine may cause contraction of the intestinal muscle. However, little effect is noticed on the uterus, bladder, or gallbladder. Histamine has some stimulant effect on duodenal, salivary, pancreatic, bronchial, and lacrimal glands. Histamine also can bind to H3 and H4 receptors which are involved in the CNS/PNS neurotransmitter release and immune system chemotaxis, respectively., ...CONTRACTS MANY SMOOTH MUSCLES, SUCH AS...BRONCHI & GUT, BUT...RELAXES OTHERS...OF FINE BLOOD VESSELS. IT IS...POTENT STIMULUS TO GASTRIC ACID PRODUCTION & ELICITS...OTHER EXOCRINE SECRETIONS. ...BRONCHOCONSTRICTION & CONTRACTION OF GUT...INVOLVE H1 RECEPTORS...GASTRIC SECRETION...INVOLVE ACTIVATION OF H2 RECEPTORS..., ...AT CELLULAR LEVEL, MANY RESPONSES TO HISTAMINE ARE CLEARLY ATTRIBUTABLE TO INCR IN MEMBRANE PERMEABILITY THAT ALLOWS COMMON INORG IONS (MAINLY CATIONS) TO FLOW DOWN ELECTROCHEM GRADIENTS & ALTER TRANSMEMBRANE POTENTIAL. IT DOUBTLESS EXPLAINS STIMULANT ACTIONS...OF HISTAMINE ON NERVE ENDINGS OR GANGLION CELLS..., ...ESSENTIALLY SIMILAR ACTION /TO THAT AT CELLULAR LEVEL/ APPEARS TO ACCOUNT FOR SECRETION, AT LEAST AS IT OCCURS IN CHROMAFFIN CELLS OF ADRENAL MEDULLA. HERE HISTAMINE...MIMIC PHYSIOLOGICAL SECRETAGOGUE ACH IN DEPOLARIZING THE PLASMALEMMA., MODE OF ACTION OF HISTAMINE...TO PRODUCE SMOOTH MUSCLE RELAXATION, INCL VASODILATION, HAS NOT BEEN DEFINED., CLASSICAL...ANTIHISTAMINES ARE...CAPABLE OF BLOCKING...H1 RECEPTORS ONLY... H2 RECEPTORS...ARE INHIBITED PREFERENTIALLY BY H2-RECEPTORS ANTAGONISTS.
Record name Histamine
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Color/Form

NEEDLES FROM CHLOROFORM

CAS No.

51-45-6
Record name Histamine
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Record name 1H-Imidazole-5-ethanamine
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Record name Histamine
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Record name 2-imidazol-4-ylethylamine
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Melting Point

83-84 °C, 86 °C
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Record name Histamine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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